2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide
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Overview
Description
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, benzyl, fluorobenzylidene, hydrazino, and benzenesulfonamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the hydrazino intermediate by reacting 4-fluorobenzaldehyde with hydrazine hydrate under reflux conditions. This intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and benzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The presence of multiple functional groups allows for diverse interactions with different targets, contributing to its versatility in research applications.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-((2-(2-((4-chlorobenzyl)oxy)benzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 4-chloro-N-{4-[((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)carbonyl]phenyl}benzenesulfonamide
Uniqueness
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide is unique due to the presence of the fluorobenzylidene group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable tool in research.
Properties
Molecular Formula |
C22H18Cl2FN3O3S |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18Cl2FN3O3S/c23-18-7-11-20(12-8-18)32(30,31)28(14-17-3-1-2-4-21(17)24)15-22(29)27-26-13-16-5-9-19(25)10-6-16/h1-13H,14-15H2,(H,27,29)/b26-13+ |
InChI Key |
DXDLIIDZIXKUMQ-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN(CC(=O)N/N=C/C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)CN(CC(=O)NN=CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(=O)NN=CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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